![molecular formula C8H12O3 B1267616 3-(Ethoxymethylene)pentane-2,4-dione CAS No. 33884-41-2](/img/structure/B1267616.png)
3-(Ethoxymethylene)pentane-2,4-dione
Overview
Description
3-(Ethoxymethylene)pentane-2,4-dione, also known as 3-EMPD, is a cyclic diketone that is used in a variety of scientific research applications. It is an important organic compound with numerous biochemical and physiological effects.
Scientific Research Applications
Synthesis of Schiff Base Ligands
3-(Ethoxymethylene)pentane-2,4-dione: is utilized in the synthesis of Schiff base ligands, which are crucial in forming complexes with metals . These ligands and their complexes have been characterized by various spectroscopic methods and exhibit significant activities against bacteria like Staphylococcus aureus and Bacillus subtilis . This application is particularly relevant in the development of new pharmaceuticals and bioactive materials.
Medicinal Chemistry
In medicinal chemistry, 3-(Ethoxymethylene)pentane-2,4-dione serves as a building block for synthesizing compounds with potential therapeutic effects. Its derivatives have been explored for antibacterial properties and could be further investigated for other medicinal applications .
Industrial Chemistry
Industrially, this compound is used as an organic intermediate in the synthesis of more complex chemical entities. Its properties make it suitable for creating materials that can be used in various industrial applications, including the manufacturing of polymers and fine chemicals .
Material Science
In material science, 3-(Ethoxymethylene)pentane-2,4-dione is involved in the preparation of organic compounds that contribute to the development of new materials with desirable physical and chemical properties . These materials might find applications in electronics, coatings, and other advanced material technologies.
Environmental Science
The compound’s role in environmental science is not directly documented, but its use in synthesizing other organic compounds suggests potential applications in environmental remediation and pollution control strategies .
Analytical Chemistry
3-(Ethoxymethylene)pentane-2,4-dione can be used as a standard or reagent in analytical chemistry to identify and quantify other substances. Its well-defined properties allow for its use in various spectroscopic and chromatographic techniques .
Biochemistry
In biochemistry, this dione could be used to study enzyme-catalyzed reactions involving ketones. It may also serve as a substrate or inhibitor in enzymatic assays to understand metabolic pathways .
Pharmacology
Pharmacologically, compounds derived from 3-(Ethoxymethylene)pentane-2,4-dione may be investigated for their drug-like properties. Its structural features make it a candidate for the design of molecules with potential activity against various diseases .
Agricultural Science
While specific applications in agricultural science are not extensively documented, the chemical’s role as an intermediate suggests its potential use in developing pesticides or plant growth regulators .
properties
IUPAC Name |
3-(ethoxymethylidene)pentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTXGKOHFZJUEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286589 | |
Record name | 3-(ethoxymethylene)pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxymethylene)pentane-2,4-dione | |
CAS RN |
33884-41-2 | |
Record name | 33884-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(ethoxymethylene)pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.